molecular formula C11H13BrO3 B8423546 Ethyl 3-bromo-6-methoxy-2-methylbenzoate

Ethyl 3-bromo-6-methoxy-2-methylbenzoate

Cat. No.: B8423546
M. Wt: 273.12 g/mol
InChI Key: QYJIDXZJGJKBPV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the aromatic ring. Brominated benzoates like this are typically intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-bromo-6-methoxy-2-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-11(13)10-7(2)8(12)5-6-9(10)14-3/h5-6H,4H2,1-3H3

InChI Key

QYJIDXZJGJKBPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine: Enhances reactivity in cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution reactions compared to non-halogenated analogs like Ethyl 2-methoxybenzoate . Methoxy Group: Electron-donating nature deactivates the aromatic ring but directs electrophilic substitution to specific positions.

Physical Properties: Brominated derivatives (e.g., Molecular Weight ~273–368) exhibit higher molecular weights and lower volatility compared to simpler esters like Ethyl 2-methoxybenzoate (MW 180.20) . Hydroxy or amino groups (e.g., in Methyl 6-amino-2-bromo-3-methoxybenzoate) increase polarity and solubility in polar solvents .

Synthetic Utility :

  • This compound’s bromine and methyl groups make it a versatile precursor for synthesizing complex molecules, akin to Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, which is used in multi-step functionalization .

Reaction Pathways and Stability

  • Bromine Reactivity: The 3-bromo substituent is prone to substitution reactions, similar to Methyl 6-amino-2-bromo-3-methoxybenzoate, where bromine at the 2-position participates in amination or coupling .
  • Ester Stability : Ethyl esters generally offer better hydrolytic stability compared to methyl esters under acidic conditions, a trait shared with Ethyl 2-methoxybenzoate .

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